CID 13928800

Description

In general, compounds are compared using parameters such as molecular descriptors (e.g., molecular weight, polarity, solubility), pharmacological activity, structural analogs, and predictive modeling outputs. For instance, highlights molecular properties like TPSA (Topological Polar Surface Area), Log Po/w (partition coefficient), and bioavailability scores as critical metrics for comparison .

Properties

CAS No. |

359864-19-0 |

|---|---|

Molecular Formula |

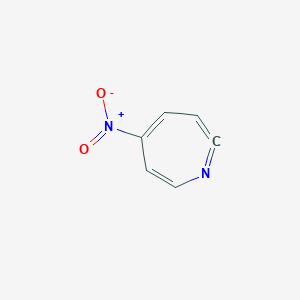

C6H4N2O2 |

Molecular Weight |

136.11 g/mol |

InChI |

InChI=1S/C6H4N2O2/c9-8(10)6-2-1-4-7-5-3-6/h1-3,5H |

InChI Key |

MQCLDCAWSTZQQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Epoxiconazole is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,4-dichlorophenol with 1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid to yield Epoxiconazole.

Industrial Production Methods

In industrial settings, the production of Epoxiconazole involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Epoxiconazole undergoes various chemical reactions, including:

Oxidation: Epoxiconazole can be oxidized to form different metabolites.

Reduction: It can undergo reduction reactions under specific conditions.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Epoxiconazole can lead to the formation of hydroxylated metabolites.

Scientific Research Applications

Epoxiconazole has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the mechanisms of triazole fungicides.

Biology: Investigated for its effects on fungal cell membranes and enzyme inhibition.

Medicine: Explored for potential antifungal therapies in clinical settings.

Industry: Utilized in the development of new agricultural products and formulations.

Mechanism of Action

Epoxiconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol production, Epoxiconazole compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism targets the fungal cells specifically, making it an effective fungicide.

Comparison with Similar Compounds

Key Observations :

- Structural Complexity : CID 53216313 contains halogenated groups (Br, Cl) and a boronic acid moiety, distinguishing it from simpler derivatives like oscillatoxin D .

- Analytical Differentiation: As in , isomers like ginsenoside Rf and pseudoginsenoside F11 are distinguished via CID fragmentation patterns, a method applicable to this compound if structural analogs exist .

Research Findings and Challenges

- Data Gaps: No empirical data for this compound exists in the evidence, limiting direct comparisons. Cross-referencing PubChem entries with experimental datasets (e.g., ChEMBL, DrugBank) is recommended for validation.

- Machine Learning Applications : demonstrates the use of placental transfer models to classify compounds (e.g., Tubocurarine, CID 6000) based on descriptors like molecular weight and polarity . Similar models could predict properties for this compound.

- Synthetic Accessibility : highlights synthetic accessibility scores (e.g., 2.07 for CID 53216313), a metric critical for prioritizing drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.